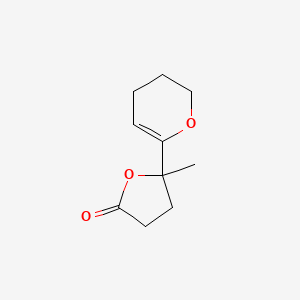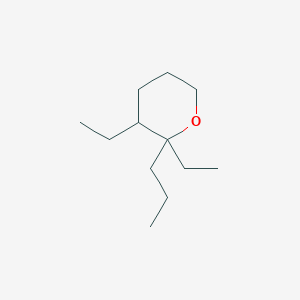
2,3-Diethyl-2-propyloxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Diethyl-2-propyloxane: is an organic compound belonging to the class of branched alkanes It is characterized by its unique structure, which includes two ethyl groups and one propyl group attached to an oxane ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diethyl-2-propyloxane can be achieved through several methods. One common approach involves the alkylation of oxane derivatives with ethyl and propyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the oxane ring, allowing it to react with the alkyl halides.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as palladium or nickel complexes can enhance the reaction rate and yield. The reaction conditions, including temperature and pressure, are optimized to maximize the production of the desired compound.
化学反応の分析
Types of Reactions: 2,3-Diethyl-2-propyloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding alcohols or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield alkanes.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, using reagents like bromine or chlorine under UV light.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine or chlorine under UV light.
Major Products Formed:
Oxidation: Alcohols or ketones.
Reduction: Alkanes.
Substitution: Halogenated derivatives.
科学的研究の応用
2,3-Diethyl-2-propyloxane has several scientific research applications, including:
Chemistry: Used as a model compound in studying the reactivity of branched alkanes and their derivatives.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use as a pharmaceutical intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
作用機序
The mechanism of action of 2,3-Diethyl-2-propyloxane involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with biological macromolecules. These interactions can result in various biological effects, including enzyme inhibition or activation.
類似化合物との比較
2,3-Dimethylbutane: A branched alkane with two methyl groups attached to a butane chain.
2,3-Diethylbutane: A branched alkane with two ethyl groups attached to a butane chain.
2,3-Dimethylpentane: A branched alkane with two methyl groups attached to a pentane chain.
Uniqueness: 2,3-Diethyl-2-propyloxane is unique due to its oxane ring structure combined with ethyl and propyl groups. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for various applications.
特性
CAS番号 |
66989-47-7 |
|---|---|
分子式 |
C12H24O |
分子量 |
184.32 g/mol |
IUPAC名 |
2,3-diethyl-2-propyloxane |
InChI |
InChI=1S/C12H24O/c1-4-9-12(6-3)11(5-2)8-7-10-13-12/h11H,4-10H2,1-3H3 |
InChIキー |
YEZDXLHEYHYFCS-UHFFFAOYSA-N |
正規SMILES |
CCCC1(C(CCCO1)CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(2-Chloroethoxy)ethoxy]hexane](/img/structure/B14472772.png)

![2-[(Pyridin-3-yl)sulfanyl]pyridine](/img/structure/B14472790.png)
![7-Hydroxyspiro[2.4]heptan-4-one](/img/structure/B14472795.png)

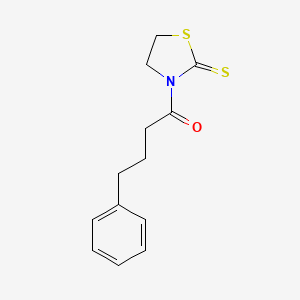

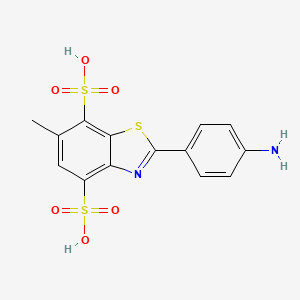
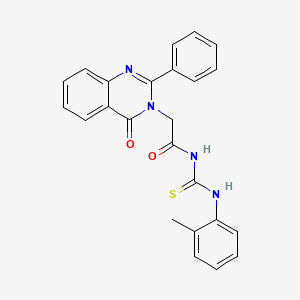


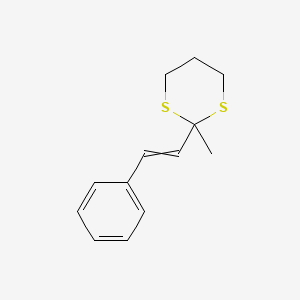
![1,2,4,5,6-Pentafluoro-3-azabicyclo[4.2.0]octa-2,4-diene](/img/structure/B14472839.png)
